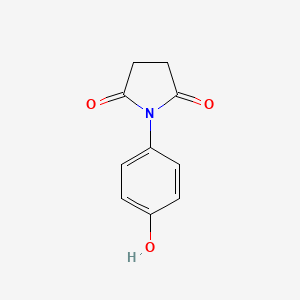

1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

Description

Significance of Pyrrolidine-2,5-dione Core Structures in Biologically Active Compounds

The significance of the pyrrolidine-2,5-dione core in medicinal chemistry is underscored by its presence in a multitude of compounds with diverse biological activities. The structural rigidity and the presence of hydrogen bond donors and acceptors allow for specific interactions with various biological targets. This versatility has led to the development of pyrrolidine-2,5-dione derivatives with a wide range of therapeutic properties, including:

Anticonvulsant Activity: The succinimide (B58015) structure is a well-established pharmacophore for anticonvulsant drugs. pharmacy180.com The mechanism of action often involves interaction with voltage-gated ion channels in the central nervous system. nih.gov

Anti-inflammatory Effects: Derivatives of pyrrolidine-2,5-dione have been investigated as multi-target anti-inflammatory agents, showing inhibitory activity against enzymes like cyclooxygenase (COX). ebi.ac.uk

Anticancer Properties: Researchers have explored pyrrolidine-2,5-dione based compounds as potential anti-tumor agents, with some derivatives showing promising activity.

Enzyme Inhibition: The scaffold has been utilized to design inhibitors for various enzymes, including those involved in metabolic and signaling pathways. nih.gov

Antimicrobial Activity: Certain derivatives have demonstrated activity against pathogenic microorganisms.

The ability of the imide group to enhance the crossing of biological membranes further contributes to the pharmacological appeal of this scaffold. nih.gov

Evolution of Academic Research on Pyrrolidine-2,5-dione Derivatives for Therapeutic Exploration

Academic research on pyrrolidine-2,5-dione derivatives has evolved from the study of simple N-substituted succinimides to the design of complex hybrid molecules. Early research focused on establishing the structure-activity relationships (SAR) for anticonvulsant activity, identifying key substitutions that enhance efficacy. pharmacy180.comslideshare.net

More recently, the research paradigm has shifted towards designing multifunctional ligands. This approach involves creating hybrid compounds that combine the pyrrolidine-2,5-dione scaffold with other pharmacophores to target multiple aspects of a disease's pathology. This strategy has been particularly prominent in the search for new treatments for complex diseases like epilepsy, cancer, and neurodegenerative disorders. The goal is to develop agents with a broader spectrum of activity and improved safety profiles compared to existing therapies. nih.gov Synthetic methodologies have also advanced, with the development of universal methods for the synthesis of N-substituted succinimides to facilitate the creation of diverse chemical libraries for biological screening. mdpi.combeilstein-archives.org

Scope of Academic Inquiry into 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione within Current Research Paradigms

While the broader class of N-aryl succinimides has been extensively studied, specific academic inquiry focusing solely on the synthesis and detailed biological evaluation of this compound is limited in publicly available research. This compound, also known as N-(4-hydroxyphenyl)succinimide, often serves as a precursor or a reference compound in studies focused on more complex derivatives.

The synthesis of N-substituted succinimides, including the 4-hydroxyphenyl variant, is generally achieved through the reaction of an appropriate amine (in this case, p-aminophenol) with succinic anhydride (B1165640), followed by cyclodehydration. mdpi.com

Although detailed biological activity data for this compound itself is not extensively reported, the presence of the 4-hydroxyphenyl group is significant. This phenolic moiety is found in numerous biologically active natural and synthetic compounds and can be crucial for antioxidant activity and for specific interactions with biological targets. For instance, the related compound N-(4-hydroxyphenyl)retinamide has demonstrated cytotoxic effects in cancer cell lines. nih.govresearchgate.net However, without dedicated studies, the specific anticonvulsant, anti-inflammatory, or anticancer potential of the unsubstituted this compound remains an area for further investigation. The majority of current research leverages this basic structure as a building block for more elaborate molecules designed to enhance potency and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLPIQAFVWFMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359153 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10187-21-0 | |

| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 4 Hydroxyphenyl Pyrrolidine 2,5 Dione

Established Synthetic Pathways to N-Aryl Pyrrolidine-2,5-diones

The construction of the N-aryl pyrrolidine-2,5-dione scaffold is most commonly achieved through well-established condensation and cyclization reactions. These methods are valued for their reliability and adaptability to a wide range of substituted starting materials.

The most direct and widely employed method for synthesizing N-aryl pyrrolidine-2,5-diones is the condensation reaction between a primary aromatic amine (a substituted aniline) and succinic anhydride (B1165640) or its derivatives. This reaction typically proceeds in two stages: the initial ring-opening of the anhydride by the amine to form an intermediate succinamic acid, followed by a cyclodehydration step to yield the final imide product.

The cyclization of the intermediate N-arylsuccinamic acid is often the rate-limiting step and can be promoted through several methods. Thermal dehydration is a common approach, where the intermediate is heated, often in a high-boiling point solvent like dimethylformamide (DMF) or xylene, to drive off water and facilitate ring closure. Alternatively, chemical dehydrating agents can be employed. A classic method involves heating the amic acid with acetic anhydride and a catalyst such as anhydrous sodium acetate. This combination effectively removes water, leading to high yields of the desired N-arylsuccinimide.

The versatility of this reaction allows for the synthesis of a diverse library of compounds by simply varying the substitution pattern on the aniline (B41778) starting material. The reaction conditions can be tuned based on the reactivity of the specific aniline used; electron-donating groups on the aromatic ring generally facilitate the initial nucleophilic attack, while electron-withdrawing groups may require more forcing conditions for both the initial reaction and subsequent cyclization.

Table 1: Comparison of Catalysts and Conditions for N-Arylsuccinimide Synthesis

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Acetic Anhydride/Sodium Acetate | Acetic Anhydride | Reflux | 70-90 | |

| Thionyl Chloride | Benzene (B151609) | Reflux | ~85 | |

| p-Toluenesulfonic acid (p-TSA) | Toluene | Reflux | 85-95 | |

| No Catalyst (Thermal) | DMF | 140-150 | Variable |

Beyond the direct two-step condensation, other cyclocondensation strategies have been developed for constructing the pyrrolidine-2,5-dione scaffold. One notable approach involves the reaction of maleic anhydride with anilines to form N-arylmaleimides, which can then be reduced to the corresponding N-arylsuccinimides. This method provides an alternative route to the saturated pyrrolidine-2,5-dione ring system.

Another strategy involves multicomponent reactions, although these are less common for simple N-aryl succinimides. These reactions assemble the final product from three or more starting materials in a single synthetic operation, offering high atom economy and procedural efficiency. For the pyrrolidine-2,5-dione core, such approaches might involve the reaction of an amine, an acid, and another component that facilitates cyclization, though this is more prevalent in the synthesis of more complex, substituted derivatives.

Specific Synthesis Protocols for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione

The general methods described above are directly applicable to the synthesis of this compound, using 4-hydroxyaniline (4-aminophenol) as the key starting material.

The most straightforward synthesis involves the direct reaction of 4-hydroxyaniline with succinic anhydride. In this procedure, the amine group of 4-hydroxyaniline acts as the nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This ring-opening reaction forms the intermediate N-(4-hydroxyphenyl)succinamic acid.

Subsequent cyclization is typically achieved by heating this intermediate. The reaction can be performed in a one-pot manner by heating the initial reactants in a suitable solvent. Acetic acid is a commonly used solvent for this transformation, as it facilitates both the initial reaction and the subsequent dehydration step upon refluxing. The product, being a solid, often precipitates from the reaction mixture upon cooling, allowing for easy isolation by filtration.

Table 2: Reported Synthesis Conditions for this compound

| Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxyaniline, Succinic Anhydride | Acetic Acid | Reflux | 89 | |

| 4-Hydroxyaniline, Succinic Anhydride | DMF | 140-150 °C | Not specified |

An alternative synthetic route involves the modification of a pre-existing N-aryl pyrrolidine-2,5-dione. For instance, one could envision a synthesis starting from a precursor like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione. The synthesis of this precursor follows the standard condensation of 4-methoxyaniline (p-anisidine) with succinic anhydride. The subsequent step would involve the demethylation of the methoxy (B1213986) group to reveal the desired hydroxyl group.

This deprotection can be achieved using various reagents known for cleaving aryl methyl ethers, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). While this approach involves an additional step compared to the direct condensation with 4-hydroxyaniline, it can be advantageous if the precursor is more readily available or if the free hydroxyl group is incompatible with certain reaction conditions in a more complex molecular setting.

Advanced Synthetic Techniques and Conditions

To improve reaction efficiency, reduce environmental impact, and shorten reaction times, modern synthetic techniques have been applied to the synthesis of N-aryl succinimides. Microwave-assisted organic synthesis (MAOS) has proven to be particularly effective. Microwave irradiation can dramatically accelerate the rate of the cyclodehydration step, allowing the reaction to be completed in minutes rather than hours. This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating.

Solvent-free reaction conditions represent another advancement. In this approach, the solid reactants (e.g., an aniline and succinic anhydride) are mixed and heated, sometimes with the aid of a solid acid catalyst or under microwave irradiation. This "green chemistry" approach minimizes waste by eliminating the need for organic solvents. These advanced methods offer significant improvements in efficiency and sustainability for the synthesis of this compound and related compounds.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov For the synthesis of N-aryl succinimides, including this compound, microwave irradiation provides a rapid and efficient route. nih.govnih.gov This method typically involves heating a mixture of succinic anhydride and an aniline derivative, such as 4-aminophenol (B1666318). nih.gov

The key benefits of this approach include a dramatic reduction in reaction time from several hours to mere minutes. nih.gov For instance, the synthesis of N-phenylsuccinimide, a closely related analogue, can be completed in four minutes using a domestic microwave oven. nih.gov Furthermore, these reactions are often performed in the absence of a solvent, which aligns with the principles of green chemistry by reducing waste. nih.gov The energy efficiency and atom economy of microwave-assisted synthesis make it a preferable alternative to traditional methods that require prolonged heating and often utilize dehydrating agents or catalysts. nih.govresearchgate.net

The general mechanism involves the initial nucleophilic attack of the amine on the anhydride, followed by an intramolecular cyclization that is driven by the high temperatures achieved rapidly with microwave heating. nih.gov

Table 1: Comparison of Synthetic Methods for N-Aryl Succinimides

| Method | Reaction Time | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Conventional Heating | Several hours | High temperature, often with catalyst or dehydrating agent | Well-established | Long reaction times, high energy consumption, potential for side products |

| Microwave-Assisted | Minutes | Solvent-free or minimal solvent, microwave irradiation | Rapid, high yield, energy efficient, environmentally friendly | Requires specialized equipment (though domestic ovens can be used) |

| Hot Water Synthesis | Variable | Stirring in water at 100 °C | Green solvent, no catalyst needed | Yields for N-aryl succinimides can be lower than for N-alkyl |

Rearrangement Reactions for Pyrrolidine-2,5-dione Formation

While the most direct route to N-substituted succinimides is the condensation of an amine with succinic anhydride or acid, rearrangement reactions are not a common primary strategy for the formation of the fundamental pyrrolidine-2,5-dione ring itself. mdpi.comresearchgate.netbeilstein-archives.org The synthesis typically proceeds through a succinamic acid intermediate, which then undergoes cyclodehydration to form the imide ring. researchgate.netijcps.org

This two-step process, often performed as a one-pot synthesis, is highly efficient. mdpi.comijcps.org The initial acylation of the amine by succinic anhydride occurs readily under mild conditions. The subsequent cyclization is the more energy-intensive step and can be promoted by thermal means or by using dehydrating agents like acetic anhydride or silica-bound benzoyl chloride. mdpi.comresearchgate.net A plausible mechanism involves the direct reaction of succinic acid with a primary amine in hot water, without the formation of succinic anhydride as an intermediate. researchgate.net

Although specific, named rearrangement reactions leading to the unsubstituted N-aryl succinimide (B58015) core are not prominently featured in the literature, synthetic strategies for more complex, substituted pyrrolidines can involve intramolecular cyclizations that could be considered types of rearrangements, such as the aza-Payne rearrangement followed by cyclization to yield functionalized pyrrolidines. However, for the specific target compound, direct condensation remains the most prevalent and straightforward methodology.

Chemodivergent Strategies for Pyrrolidine-2,5-dione Scaffolds

Chemodivergent synthesis, which allows for the creation of different products from a common substrate by tuning reaction conditions, is a sophisticated strategy in organic chemistry. While specific chemodivergent routes for the synthesis of the basic this compound scaffold are not extensively documented, related stereodivergent approaches for functionalized analogues highlight the potential of such strategies.

For example, the stereodivergent synthesis of chiral 3,4-disubstituted succinimides can be achieved from maleimide (B117702) derivatives via asymmetric transfer hydrogenation. nih.gov By adjusting the amount of a base (e.g., Et₃N) in the reaction, it is possible to selectively obtain either syn- or anti- diastereomers with high enantioselectivity. nih.gov This control over stereochemistry demonstrates how minor changes in reaction conditions can lead to divergent structural outcomes.

This principle could theoretically be applied to the synthesis of pyrrolidine-2,5-dione scaffolds. By selecting different catalysts, solvents, or temperatures, it might be possible to favor different reaction pathways from a common intermediate, leading to a variety of structurally distinct heterocyclic products. However, the literature primarily focuses on convergent methods for the synthesis of the core N-aryl succinimide structure.

Functionalization and Derivatization Strategies for Analogues

The pyrrolidine-2,5-dione core is a versatile scaffold that can be modified at several positions to generate a diverse library of analogues for various applications. nih.gov

N-Substitution Derivatization of the Pyrrolidine (B122466) Ring

The most straightforward derivatization strategy involves varying the substituent on the nitrogen atom of the pyrrolidine ring. This is readily achieved by reacting succinic anhydride or succinic acid with a wide range of primary amines. researchgate.netmdpi.com This approach allows for the incorporation of diverse functional groups and structural motifs onto the N-position, thereby modulating the physicochemical and biological properties of the resulting molecules. nih.govnih.gov

Syntheses have been reported using various aromatic and aliphatic amines, as well as hydrazides, to produce a library of N-substituted succinimides. researchgate.netmdpi.comijcps.org Green chemistry protocols, such as performing the reaction in hot water without a catalyst, have proven effective, although yields for N-aryl succinimides may be lower than for their N-alkyl counterparts. researchgate.net

Table 2: Examples of N-Substituted Pyrrolidine-2,5-diones

| N-Substituent (R in R-NH₂) | Synthetic Method | Reference |

|---|---|---|

| Phenyl | Microwave-assisted, solvent-free | nih.gov |

| Various aromatic and aliphatic amines | Zinc and acetic acid in a one-pot reaction | ijcps.org |

| Propylamine, Benzylamine, Aniline | Reaction with succinic acid in hot water | researchgate.net |

| Benzyl | Michael addition to N-benzylmaleimide | nih.gov |

Functionalization at Pyrrolidine Ring Positions (e.g., C3, C4)

Modification of the carbon backbone of the pyrrolidine-2,5-dione ring, particularly at the C3 and C4 positions, provides another avenue for creating structural diversity. nih.gov These positions can be functionalized using various synthetic methods, often starting from maleimides, which are unsaturated precursors to succinimides. acs.org

Key strategies for C3/C4 functionalization include:

Michael Addition: Nucleophilic addition to the double bond of N-substituted maleimides is a common method for introducing substituents at the C3 position. researchgate.net

NHC-Catalyzed Stetter Reaction: N-heterocyclic carbene (NHC) organocatalysis can be used to react aromatic aldehydes with N-substituted itaconimides (isomers of maleimides), affording valuable succinimide derivatives functionalized at the C4 position. acs.org

Asymmetric Hydrogenation: Asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives allows for the synthesis of chiral 3,4-disubstituted succinimides with excellent control over both enantioselectivity and diastereoselectivity. nih.gov

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions between a chiral nitrone and N-substituted maleimides can produce enantiopure spiro-fused heterocycles containing the pyrrolidine-2,5-dione core. nih.gov

Phosphine-Catalyzed Reactions: A recently developed method involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates followed by addition to aryl imines to create 3,4-disubstituted maleimide derivatives, which can then be reduced to the corresponding succinimides. mdpi.comnih.gov

These methods enable the synthesis of a wide array of analogues with substituents at the C3 and C4 positions, which has been shown to strongly influence the biological activity of these compounds. nih.gov

Hybrid Molecule Design Incorporating Pyrrolidine-2,5-dione Moieties

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a prominent approach in drug discovery. nih.gov The pyrrolidine-2,5-dione scaffold is frequently used as a component in the design of such hybrid molecules due to its favorable properties, including the ability to cross biological membranes. nih.govresearchgate.net

Numerous hybrid molecules have been synthesized by linking the pyrrolidine-2,5-dione moiety to other biologically active scaffolds. This approach aims to create multifunctional ligands with enhanced efficacy or a broader spectrum of activity. nih.gov

Table 3: Examples of Hybrid Molecules Based on Pyrrolidine-2,5-dione

| Hybrid Scaffold | Linked Moiety | Potential Application | Reference |

|---|---|---|---|

| Anticonvulsant Hybrids | Fragments of ethosuximide, levetiracetam, lacosamide | Epilepsy | nih.gov |

| Antidiabetic Hybrids | Thiazolidinedione | Diabetes Mellitus | nih.govnih.gov |

| Anticancer Hybrids | Pyrazoline | Cancer | nih.govresearchgate.net |

| Multi-target Agents | Isothiocyanate, Coumarin, Isatin, Furan | α-glucosidase inhibition, antioxidant | researchgate.net |

These hybridization strategies underscore the versatility of the pyrrolidine-2,5-dione core as a building block for developing novel compounds with complex and targeted activities. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 4 Hydroxyphenyl Pyrrolidine 2,5 Dione and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide a complete picture of the atomic arrangement within 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione.

One-Dimensional NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons and carbons.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the succinimide (B58015) ring typically appear as a singlet due to their chemical equivalence, while the protons on the p-substituted phenyl ring appear as a characteristic AA'BB' system (two doublets). The phenolic hydroxyl proton often presents as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key resonances include those for the two carbonyl carbons of the succinimide ring, the aliphatic carbons of the ring, and the four distinct carbon signals of the p-hydroxyphenyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Data for the Analogue N-(4-hydroxyphenyl)maleimide

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~9.4 | Singlet, 1H (Phenolic -OH) |

| ¹H | ~7.4 | Doublet, 2H (Aromatic C-H) |

| ¹H | ~6.7 | Doublet, 2H (Aromatic C-H) |

| ¹H | ~6.3-6.5 | Singlet or Doublet, 2H (Maleimide HC=CH) |

| ¹³C | ~170 | Carbonyl (C=O) |

| ¹³C | ~155 | Aromatic C-OH |

| ¹³C | ~135 | Maleimide (B117702) (C=C) |

| ¹³C | ~128 | Aromatic C-H |

| ¹³C | ~125 | Aromatic C-N |

| ¹³C | ~116 | Aromatic C-H |

For this compound, the olefinic proton signal at ~6.3-6.5 ppm would be replaced by a singlet for the four equivalent methylene (B1212753) (-CH₂-CH₂) protons of the succinimide ring, expected around 2.8-3.0 ppm. Correspondingly, the olefinic carbon signal at ~135 ppm would be replaced by an aliphatic carbon signal around 30-35 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the ortho and meta protons on the hydroxyphenyl ring, confirming their adjacent positions. acs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. For example, the aromatic proton signals would show cross-peaks to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. Key HMBC correlations would include the correlation from the aromatic protons to the nitrogen-bound aromatic carbon and from the succinimide methylene protons to the carbonyl carbons.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The spectrum of this compound would be characterized by several key absorption bands.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2950 | C-H Stretch | Aliphatic (Succinimide Ring) |

| ~1770 and ~1700 | C=O Stretch (asymmetric & symmetric) | Imide Carbonyl |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1300-1400 | C-N Stretch | Imide |

| 1150-1250 | C-O Stretch | Phenol (B47542) |

The presence of two distinct carbonyl stretching bands is a hallmark of the cyclic imide group, arising from symmetric and asymmetric stretching modes.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₉NO₃), the expected exact mass is approximately 191.058 g/mol .

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be observed. Subsequent fragmentation could occur through several pathways, including:

Cleavage of the succinimide ring: Loss of CO or C₂H₂O fragments.

Fission at the N-aryl bond: Generating ions corresponding to the hydroxyphenyl radical cation (m/z ~109) or the succinimide radical cation (m/z ~99).

Rearrangement reactions: Such as the McLafferty rearrangement if applicable, though less likely in this rigid structure.

Analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, valuable insights can be drawn from the known crystal structure of its parent compound, pyrrolidine-2,5-dione (succinimide).

In the crystal structure of succinimide, the five-membered ring is nearly planar. The molecules are connected in the crystal lattice through intermolecular N–H···O hydrogen bonds, where the imide proton of one molecule interacts with a carbonyl oxygen of a neighboring molecule.

For this compound, a similar arrangement is expected. Additionally, the phenolic hydroxyl group provides another site for strong hydrogen bonding. It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds involving both the phenolic -OH group and the carbonyl oxygens of the succinimide ring, leading to a stable, well-ordered crystal lattice. These interactions would dictate the solid-state conformation and physical properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is primarily dictated by the electronic structure of its two main components: the succinimide ring and the 4-hydroxyphenyl group. The latter, being a substituted benzene (B151609) ring, acts as the principal chromophore, a part of the molecule responsible for absorbing UV or visible light.

The electronic spectrum of this compound is expected to be dominated by transitions within the aromatic hydroxyphenyl moiety. The succinimide group itself, being a saturated cyclic imide, does not possess conjugated π-systems and therefore exhibits only weak absorptions at shorter wavelengths, typically below 220 nm. These absorptions are attributed to the n→π* (non-bonding to anti-bonding pi orbital) transitions of the carbonyl groups.

The 4-hydroxyphenyl group, however, shows characteristic and much stronger absorptions in the UV region. These arise from π→π* (pi to anti-bonding pi orbital) transitions within the benzene ring. Phenol, the parent chromophore, typically displays two main absorption bands. researchgate.net The first, more intense band (referred to as the E₂-band or ¹Lₐ band) appears at shorter wavelengths, around 210-220 nm. The second, less intense band (B-band or ¹Lₑ band) is observed at longer wavelengths, typically around 270-280 nm. researchgate.netnih.gov The presence of the succinimide group attached to the nitrogen atom, which is para to the hydroxyl group, can subtly modify the exact position (λmax) and intensity (molar absorptivity, ε) of these bands compared to phenol itself.

Research Findings

Detailed research on the UV-Vis spectrum of this compound specifically is limited in publicly accessible literature. However, the spectrum can be reliably predicted by analyzing its constituent parts and comparing it with closely related analogues.

The primary electronic transitions are associated with the phenol chromophore. The lone pair electrons on the hydroxyl oxygen atom can interact with the π-electron system of the benzene ring, which influences the energy of the electronic transitions. This interaction is responsible for the characteristic absorption bands of phenols.

The nature of the solvent can significantly influence the UV-Vis spectrum. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can cause shifts in the absorption maxima. Furthermore, the spectrum is highly sensitive to pH. spectrabase.com In basic solutions, the deprotonation of the acidic phenolic proton to form a phenolate (B1203915) ion extends the conjugation, as the lone pairs on the negatively charged oxygen interact more strongly with the aromatic ring. This results in a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). spectrabase.com For phenol, this shift moves the B-band from ~270 nm to ~287 nm. A similar effect is anticipated for this compound.

A comparison with analogues like N-phenylsuccinimide is instructive. N-phenylsuccinimide lacks the hydroxyl group and its spectrum would be more akin to benzene, showing a B-band around 260-270 nm, but without the significant solvent and pH-dependent shifts associated with the phenolic group.

The following interactive data table summarizes the characteristic UV-Vis absorption data for the parent chromophore (phenol) and provides predicted values for this compound based on this analysis.

Interactive Data Table: UV-Vis Absorption Data for this compound and Related Compounds

| Compound Name | Chromophore | Transition Type | λmax (nm) (in neutral, polar solvent) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| Phenol | Hydroxyphenyl | π → π* (E₂-band) | ~210 | ~6,200 | High-energy transition of the benzene ring. |

| Phenol | Hydroxyphenyl | π → π* (B-band) | ~270-275 researchgate.netnih.gov | ~1,450 | Lower-energy transition, characteristic of the benzene ring. Fine structure may be visible in non-polar solvents. |

| Succinimide | Carbonyl | n → π | < 220 | Low (<100) | Weak absorption, often obscured by stronger bands or solvent cutoff. |

| N-Phenylsuccinimide (Analogue) | Phenyl | π → π (B-band) | ~260-270 | ~200-300 | Benzene-like absorption, lacks the -OH group's influence. |

| This compound | 4-Hydroxyphenyl | π → π* (E₂-band) | ~220-225 (Predicted) | ~7,000-9,000 (Predicted) | Expected to be slightly red-shifted and more intense compared to phenol due to substitution. |

| This compound | 4-Hydroxyphenyl | π → π* (B-band) | ~275-280 (Predicted) | ~1,500-2,500 (Predicted) | Position similar to phenol, but may show altered intensity. Expected to show a bathochromic shift to ~290-300 nm in basic pH. |

Computational and Theoretical Investigations of 1 4 Hydroxyphenyl Pyrrolidine 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. mdpi.com This method allows for the calculation of a molecule's ground-state energy, electron density, and other fundamental properties by solving approximations of the Schrödinger equation. For 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms (optimized geometry). nih.govsemanticscholar.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. mdpi.com Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. mdpi.com

Analysis of Conformational Preferences and Torsion Angles

Computational studies can map the potential energy surface as a function of this torsion angle to identify the most stable conformations (energy minima). For a closely related compound, 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, X-ray crystallography revealed that the pyrrolidine-2,5-dione ring itself is not perfectly flat but adopts a slight envelope conformation. nih.gov In this structure, the dihedral angle between the plane of the phenyl ring and the near-planar portion of the succinimide (B58015) ring was found to be 55.88°. nih.gov This non-planar arrangement is a key structural feature that would be explored in conformational analysis of the target compound. Such studies are crucial for understanding how the molecule might fit into a specific binding site on a biological target. researchgate.net

Table 1: Representative Torsion Angle for a Structurally Similar Compound

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Method |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Phenyl Ring | Pyrrolidine-2,5-dione Ring | 55.88 | X-ray Crystallography nih.gov |

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack, while blue signifies regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net

For this compound, an MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl groups on the pyrrolidine-2,5-dione ring and the hydroxyl group on the phenyl ring. researchgate.net These regions represent the most likely sites for hydrogen bonding and interactions with positively charged species. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens on the phenyl ring would exhibit positive potential (blue), marking them as electron-deficient sites. researchgate.net MEP maps are invaluable for predicting non-covalent interactions and understanding the molecule's reactivity patterns. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.org TD-DFT calculations can predict the electronic absorption spectra (e.g., UV-Vis spectra) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. mdpi.com

For this compound, TD-DFT would be used to compute the energies of the lowest singlet-to-singlet (S₀→Sₙ) transitions. The results include the excitation energy (often converted to wavelength in nanometers), the oscillator strength (a measure of the transition's intensity), and the nature of the transition (e.g., a π→π* transition localized on the phenyl ring). semanticscholar.org These theoretical predictions can be compared with experimental spectroscopic data to validate the computational model and provide a detailed understanding of the molecule's photophysical properties. nih.gov

Table 2: Hypothetical TD-DFT Spectroscopic Predictions

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 250 | 0.08 | HOMO-1 → LUMO (π→π) |

Note: This table presents typical, hypothetical values for a molecule with this chromophore to illustrate the output of TD-DFT calculations.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The pyrrolidine-2,5-dione scaffold is found in compounds known to target enzymes like cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. ebi.ac.ukresearchgate.net Docking simulations would involve placing the this compound molecule into the active site of a protein like COX-2. The software then samples numerous conformations and orientations, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The results reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arginine, Tyrosine) and hydrophobic interactions, providing a rational basis for its potential biological activity. mdpi.com

Table 3: Sample Molecular Docking Results

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Alkyl |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1SQI | -7.9 | His226, Phe381, Gln307 | Hydrogen Bond, Hydrophobic mdpi.com |

Note: This table is illustrative, showing potential targets and interactions based on the compound's structural motifs.

In Silico Elucidation of Reaction Mechanisms

Computational chemistry can be used to map out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain experimentally. nih.gov For the synthesis of pyrrolidine-2,5-dione derivatives, DFT calculations can be employed to model the reaction mechanism step-by-step. beilstein-journals.org This involves identifying all reactants, intermediates, transition states, and products along the reaction coordinate.

By calculating the energies of each of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and a transition state represents the activation energy barrier, which determines the reaction rate. nih.gov For instance, the synthesis of this compound likely involves the reaction of 4-aminophenol (B1666318) with succinic anhydride (B1165640). Computational modeling could elucidate the precise mechanism, such as the nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration, determining which step is rate-limiting. beilstein-journals.org

Predictive Computational Chemistry in Drug Design (e.g., Pharmacokinetic Predictions)

Beyond identifying potential biological targets, computational chemistry plays a vital role in predicting a molecule's drug-likeness and pharmacokinetic properties. frontiersin.org This field, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, uses quantitative structure-activity relationship (QSAR) models and other algorithms to estimate how a compound will behave in an organism. nih.govd-nb.info

For this compound, these in silico tools can predict properties such as its oral bioavailability, ability to cross the blood-brain barrier, potential for metabolism by cytochrome P450 enzymes, and likelihood of causing toxicity. frontiersin.orgnih.gov For example, predictions might be based on Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to gauge oral absorbability. frontiersin.org These early-stage computational predictions are crucial for prioritizing compounds in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov

Table 4: Predicted Pharmacokinetic (ADMET) Properties

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 191.18 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.10 | Indicates good solubility and permeability balance |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) frontiersin.org |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) frontiersin.org |

| Human Intestinal Absorption | High | Suggests good oral bioavailability nih.gov |

| Blood-Brain Barrier Permeation | Low/Unlikely | Indicates low potential for CNS side effects |

Note: Values are based on typical predictions from computational ADMET software and models.

Structure Activity Relationship Sar Studies and Rational Design of 1 4 Hydroxyphenyl Pyrrolidine 2,5 Dione Analogues

Influence of the N-Aryl Substituent on Biological Activity Profiles

The nature of the substituent on the N-aryl ring of 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione analogues plays a pivotal role in modulating their biological activity. Research has demonstrated that even minor alterations to this part of the molecule can lead to significant changes in potency and selectivity.

A study on N-aryl pyrollo-quinolines revealed that the introduction of specific substituents such as fluorine, chlorine, bromine, or a trifluoromethyl group consistently resulted in excellent antimicrobial activity jocpr.com. In the context of anticancer activity, a series of novel pyrrolidinedione-thiazolidinone hybrids were synthesized and evaluated. High antiproliferative activity was observed for the 1-(4-chlorophenyl) derivative, highlighting the favorable influence of a halogen substituent at the para position of the N-aryl ring bohrium.comnih.govresearchgate.net.

The electronic properties of the substituents on the N-aryl ring are crucial. The presence of electron-withdrawing groups can enhance the biological activity of certain classes of compounds. However, steric factors also come into play, with bulky substituents potentially hindering the interaction of the molecule with its biological target. This interplay between electronic and steric effects underscores the complexity of designing potent analogues.

To illustrate the impact of N-aryl substitution, the following table summarizes the antiproliferative activity of selected 1-aryl-pyrrolidine-2,5-dione derivatives against various cancer cell lines.

| Compound ID | N-Aryl Substituent | Cell Line | IC50 (µM) |

| 2a | 4-chlorophenyl | Jurkat (T-leukemia) | - |

| 2b | 4-hydroxyphenyl | Jurkat (T-leukemia) | - |

| Compound 1 | phenyl | Dami (Megakaryoblastic leukemia) | - |

| Compound 1 | phenyl | HL-60 (Promyelocytic leukemia) | - |

Note: Specific IC50 values for compounds 2a, 2b, and Compound 1 were not provided in the source documents, but their high activity was noted. bohrium.comnih.govresearchgate.netukrbiochemjournal.org

Significance of the 4-Hydroxyphenyl Moiety in Biological Interactions

The 4-hydroxyphenyl group attached to the nitrogen atom of the pyrrolidine-2,5-dione ring is a key structural feature that significantly influences the biological activity of these compounds. This phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, thereby anchoring the molecule in the active site and enhancing its inhibitory potency nih.govmdpi.com.

The antioxidant and antiproliferative properties of many natural compounds are attributed to the presence of phenolic hydroxyl groups pjmhsonline.comnih.govresearchgate.net. These groups can act as hydrogen donors, neutralizing free radicals and reducing oxidative stress, a factor implicated in various diseases, including cancer. In the context of this compound analogues, this moiety can contribute to a dual mechanism of action, combining targeted inhibition with a broader antioxidant effect.

For instance, in a study of novel pyrrolidinedione-thiazolidinone hybrids, the 1-(4-hydroxyphenyl) derivative demonstrated high antiproliferative activity bohrium.comnih.govresearchgate.net. This suggests that the 4-hydroxyphenyl moiety is critical for the observed anticancer effects. The importance of this group is further underscored by research on other heterocyclic compounds where the presence of a phenolic hydroxyl group was found to be beneficial for their biological activities pjmhsonline.com. The ability of this functional group to engage in specific interactions highlights its importance in the rational design of potent and selective therapeutic agents.

Stereochemical Aspects and their Impact on Biological Efficacy

Stereochemistry plays a fundamental role in the biological activity of drug molecules, as interactions with chiral biological macromolecules such as proteins and nucleic acids are often stereospecific. The pyrrolidine-2,5-dione scaffold contains chiral centers, and the spatial arrangement of substituents can have a profound impact on the pharmacological profile of the resulting analogues nih.gov.

The synthesis and evaluation of chiral pyrrolidine-2,5-diones derived from natural products have demonstrated that different stereoisomers can exhibit distinct biological activities nih.gov. The absolute configuration of these chiral centers dictates the three-dimensional shape of the molecule, which in turn affects its ability to bind to the target site. A well-defined stereochemistry is often a prerequisite for optimal interaction and, consequently, high biological efficacy.

Modulation of Activity through Hybridization with Other Pharmacophores (e.g., Thiazolidinones, Pyrazolines)

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with enhanced biological activity or a modified pharmacological profile. The this compound scaffold has been successfully hybridized with other biologically active heterocyclic rings, such as thiazolidinones and pyrazolines, to generate novel compounds with potent anticancer and antimicrobial activities.

Thiazolidinone Hybrids:

The combination of the pyrrolidine-2,5-dione and thiazolidinone moieties has yielded a series of promising anticancer agents. These hybrid molecules have demonstrated significant antiproliferative activity against various cancer cell lines. The thiazolidinone ring itself is a well-known pharmacophore with a wide range of biological activities.

| Hybrid Compound | Pharmacophore 2 | Target Cell Line | Biological Activity (IC50 in µM) |

| Pyrrolidinedione-Thiazolidinone Hybrid | Thiazolidinone | Various Breast Cancer Cell Lines | 1.37 - 21.85 |

| Compound 1 | Thiazolidinone | Dami and HL-60 (Leukemia) | Good and selective antiproliferative action |

| Compounds 2a and 2b | Thiazolidinone | Leukemia, Lung, Breast, Cervical, Colon Carcinoma, and Glioblastoma | High selectivity (SI > 9.2) |

The data indicates that these hybrids possess significant cytotoxic effects against cancer cells, with some compounds showing high selectivity towards tumor cells over normal cells bohrium.comnih.govresearchgate.netukrbiochemjournal.orgnih.gov.

Pyrazoline Hybrids:

Pyrazoline derivatives are another class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer and antimicrobial effects nih.govjaper.innih.govresearchgate.netmdpi.comresearchgate.net. The hybridization of the pyrrolidine-2,5-dione scaffold with a pyrazoline ring has resulted in novel compounds with potent antitumor activity nih.govresearchgate.netresearchgate.net.

One notable pyrazoline-pyrrolidine-2,5-dione hybrid, compound S2, exhibited excellent antiproliferative activity against MCF7 (breast cancer), HT29 (colon cancer), and K562 (leukemia) cell lines, with IC50 values of 0.78 µM, 0.92 µM, and 47.25 µM, respectively nih.govresearchgate.netresearchgate.net. These findings highlight the potential of molecular hybridization to generate novel and effective therapeutic agents based on the this compound scaffold.

Advanced QSAR Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in modern drug discovery, enabling the prediction of the biological efficacy of novel compounds before their synthesis, thereby saving time and resources.

The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors that quantify various aspects of the chemical structure, and the application of statistical methods to build a predictive model. For this compound analogues, QSAR studies can help to identify the key structural features that are essential for their biological activity.

Various molecular descriptors can be employed in QSAR modeling, including constitutional, topological, geometrical, and electronic descriptors. The resulting QSAR models can be linear, such as those developed using Multiple Linear Regression (MLR), or non-linear, using techniques like artificial neural networks nih.govfrontiersin.org. A well-validated QSAR model can provide valuable insights into the mechanism of action of the compounds and guide the design of new analogues with improved potency and selectivity nih.govpharmacophorejournal.com. The ultimate goal of any QSAR modeling is to develop a model that is robust enough to make accurate and reliable predictions of the biological activities of new compounds pharmacophorejournal.com. While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds for predicting their therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione?

Methodological Answer: The compound is typically synthesized via a condensation reaction between 4-hydroxyaniline and dihydrofuran-2,5-dione (maleic anhydride derivatives). A representative method involves refluxing equimolar amounts of 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid for 4 hours, followed by crystallization to yield the product (yield: ~70-85%) . Alternative routes include Michael addition reactions using substituted anilines under mild conditions (e.g., CuI-catalyzed cycloaddition) to introduce functional groups at the pyrrolidine ring’s 4-position .

Table 1: Comparison of Synthesis Methods

| Starting Materials | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methoxyaniline + dihydrofuran-2,5-dione | Acetic acid, reflux | 85% | |

| 4-Iodophenyl derivatives + maleimides | CuI, room temperature | 60-75% |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer: Characterization relies on:

- ¹H/¹³C NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons) and δ 3.0–3.5 ppm (pyrrolidine ring protons) confirm the structure .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3200 cm⁻¹ (O-H) .

- X-ray Crystallography : Single-crystal studies reveal bond lengths (C=O: 1.21 Å, C-N: 1.34 Å) and dihedral angles (e.g., 85.2° between aryl and pyrrolidine rings) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: The compound is toxic via inhalation, skin contact, and ingestion. Key precautions include:

Q. How is the purity of synthesized batches assessed?

Methodological Answer: Purity is evaluated via:

Q. What is the crystal structure of this compound?

Methodological Answer: X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.32 Å, b = 11.45 Å, c = 9.87 Å, and β = 102.5°. The 4-hydroxyphenyl group is nearly perpendicular to the pyrrolidine ring, minimizing steric strain .

Advanced Research Questions

Q. How can the electronic environment of the pyrrolidine ring be modified to enhance bioactivity?

Methodological Answer: Substituents at the 4-position (e.g., iodine, bromine, or triazolyl groups) alter electron density. For example:

- 4-Iodo derivatives exhibit enhanced electrophilicity, facilitating nucleophilic additions .

- Triazolyl groups introduced via CuI-catalyzed cycloaddition improve binding to enzyme active sites (e.g., GABA-transaminase) .

Table 2: Substituent Effects on Reactivity

| Substituent | Reaction Type | Bioactivity (IC₅₀) |

|---|---|---|

| -I | Electrophilic substitution | 100.5 µM (GABA-T inhibition) |

| -Br | Michael addition | 160.4 µM (GABA-T inhibition) |

Q. What are the recent findings on its GABA-transaminase inhibitory activity?

Methodological Answer: In vitro fluorometric assays show IC₅₀ values of 100.5 µM for 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione, comparable to vigabatrin (a clinical GABA-T inhibitor). Structural analogs with electron-withdrawing groups (e.g., -Br) exhibit reduced activity due to steric hindrance .

Q. What strategies improve the compound’s aqueous solubility for in vitro assays?

Methodological Answer:

Q. How does substitution at the 4-position affect the compound’s reactivity?

Methodological Answer: Electron-deficient substituents (e.g., -NO₂, -CF₃) accelerate nucleophilic attack on the maleimide ring, while bulky groups (e.g., -Ph) reduce reaction rates. Kinetic studies using UV-Vis spectroscopy show a 3-fold rate increase with -NO₂ vs. -H .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict strong binding to GABA-transaminase (ΔG = -9.2 kcal/mol). Key interactions include hydrogen bonds with Arg192 and hydrophobic contacts with Phe177 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.